

# Application Notes and Protocols: Synthesis of Ac-PSMA-trillium from PSMA binder-1

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## Compound of Interest

Compound Name: PSMA binder-1

Cat. No.: B12374476

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the synthesis of the targeted alpha therapy agent Ac-PSMA-trillium, starting from the **PSMA binder-1** precursor. This document outlines the chemical synthesis of the PSMA-trillium conjugate, followed by the radiolabeling procedure with Actinium-225 ( $^{225}\text{Ac}$ ).

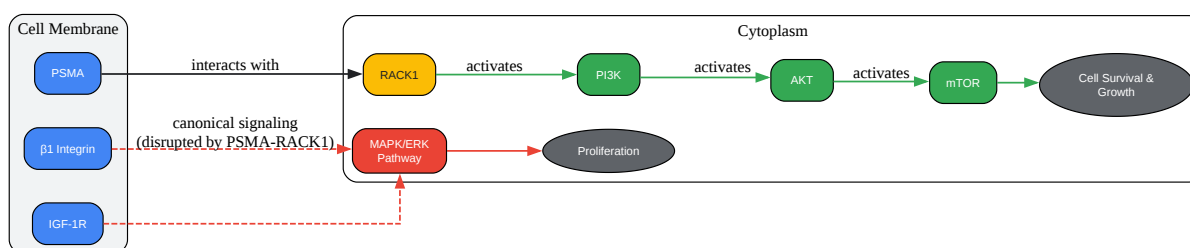
## Introduction

Ac-PSMA-trillium is a next-generation targeted alpha therapy agent currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is composed of three key components: a high-affinity Prostate-Specific Membrane Antigen (PSMA) targeting molecule derived from **PSMA binder-1**, a Macropa chelator for the stable complexation of Actinium-225, and a customized albumin-binding moiety to enhance pharmacokinetic properties, thereby increasing tumor uptake and reducing potential side effects.[1][2] The alpha-emitting radionuclide,  $^{225}\text{Ac}$ , delivers high-energy, short-range radiation, leading to potent and localized cytotoxicity in PSMA-expressing tumor cells.

This document provides a comprehensive protocol for the synthesis and radiolabeling of Ac-PSMA-trillium, intended for research and preclinical development.

## Signaling Pathway of PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is not only a biomarker but also an active participant in cellular signaling pathways that promote prostate cancer progression. Upregulation of PSMA expression is associated with a shift from the MAPK/ERK pathway to the pro-survival PI3K/AKT signaling pathway. This alteration in signal transduction is thought to contribute to tumor progression and resistance to therapy.[3][4][5]



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Caption: PSMA signaling pathway in prostate cancer.

## Synthesis of PSMA-trillium Conjugate

The synthesis of the non-radiolabeled PSMA-trillium precursor involves the conjugation of three components: the **PSMA binder-1** (a lysine-urea-glutamate motif), a Macropa-derived chelator, and a pharmacokinetic modifier (an albumin binder, such as a derivative of 4-(p-iodophenyl)butyric acid). This is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation.

## Materials and Reagents

- **PSMA binder-1** (or its protected precursors for solid-phase synthesis)
- Fmoc-protected amino acids

- Macropa-derived chelator with a reactive functional group (e.g., alkyne or carboxylic acid)
- Albumin binder with a reactive functional group (e.g., 4-(p-iodophenyl)butyric acid)
- Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Bases (e.g., DIPEA, Et<sub>3</sub>N)
- Deprotection reagents (e.g., piperidine in DMF, TFA cocktail)
- Solvents (DMF, DCM, acetonitrile, water)
- Purification system (preparative HPLC)
- Analytical instruments (analytical HPLC, LC-MS, NMR)

## Experimental Protocol: Synthesis of PSMA-trillium

The following is a representative protocol based on established methods for synthesizing similar PSMA-targeting conjugates.

### Step 1: Solid-Phase Synthesis of the PSMA-targeting Backbone

- Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 45 minutes.
- Couple the first protected amino acid of the **PSMA binder-1** backbone to the resin using DIPEA in DMF.
- Perform subsequent couplings of Fmoc-protected amino acids using a standard coupling reagent like HBTU or HATU in the presence of DIPEA in DMF. Monitor the completion of each coupling reaction using a Kaiser test.
- After each coupling step, remove the Fmoc protecting group using 20% piperidine in DMF.
- Introduce the lysine-urea-glutamate motif, which is the core of **PSMA binder-1**.

- Incorporate a linker with an orthogonal protecting group if necessary to attach the Macropa chelator and albumin binder at specific sites.

#### Step 2: Conjugation of Macropa Chelator and Albumin Binder

- Selectively deprotect the functional group on the synthesized peptide backbone intended for conjugation with the Macropa chelator.
- Activate the carboxylic acid group of the Macropa chelator using a coupling reagent and react it with the deprotected amino group on the peptide backbone.
- Selectively deprotect the functional group for the attachment of the albumin binder.
- Couple the activated albumin binder (e.g., 4-(p-iodophenyl)butyric acid) to the peptide.

#### Step 3: Cleavage and Deprotection

- Cleave the fully assembled conjugate from the resin and remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
- Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.
- Dry the crude product under vacuum.

#### Step 4: Purification and Characterization

- Purify the crude PSMA-trillium conjugate using preparative reverse-phase HPLC (RP-HPLC).
- Collect the fractions containing the desired product and lyophilize to obtain a pure white powder.
- Confirm the identity and purity of the final product using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Radiolabeling of PSMA-trillium with Actinium-225

The final step is the radiolabeling of the PSMA-trillium precursor with  $^{225}\text{Ac}$ .

## Materials and Reagents

- PSMA-trillium precursor
- $^{225}\text{AcCl}_3$  in dilute HCl
- Ammonium acetate buffer (0.2 M, pH 6)
- Metal-free water
- Gentisic acid solution (optional, as a radioprotectant)
- Sterile filters (0.22  $\mu\text{m}$ )
- Analytical HPLC and radio-TLC for quality control

## Experimental Protocol: $^{225}\text{Ac}$ -labeling

- Dissolve the PSMA-trillium precursor in metal-free water to a stock concentration of 1 mg/mL.
- In a sterile, metal-free reaction vial, add a specific amount of the PSMA-trillium precursor solution.
- Add ammonium acetate buffer to adjust the pH to approximately 6.
- Carefully add the desired amount of  $^{225}\text{AcCl}_3$  solution to the reaction vial.
- Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.
- After incubation, the reaction can be quenched by adding a solution like gentisic acid.
- Perform quality control using radio-HPLC and/or radio-TLC to determine the radiochemical yield and purity.
- The final product, Ac-PSMA-trillium, should be sterile-filtered before in vitro or in vivo use.

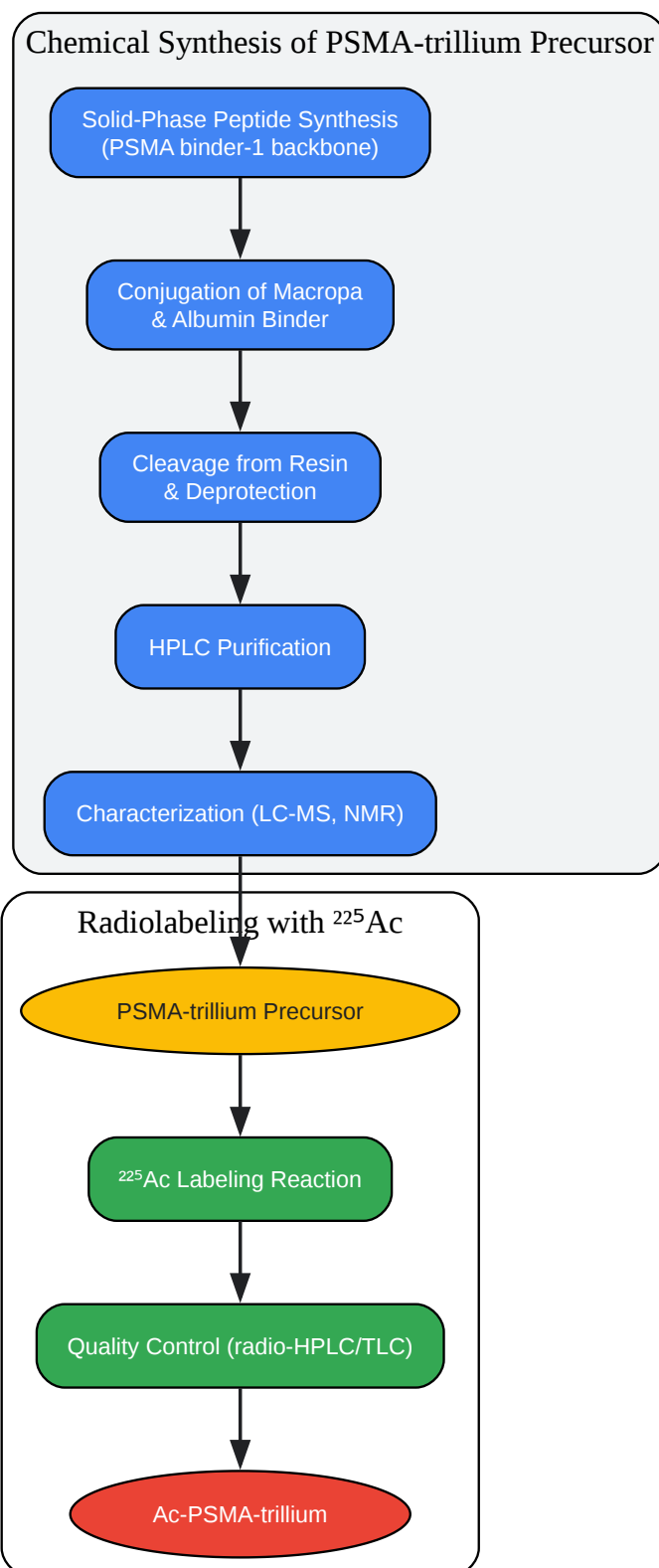
## Quantitative Data

While specific quantitative data for the synthesis of the PSMA-trillium precursor is not publicly available, the following table summarizes typical data for the radiolabeling of similar PSMA conjugates with  $^{225}\text{Ac}$  and in vitro characterization of Ac-PSMA-trillium.

Parameter	Value	Reference
Radiolabeling		
Radiochemical Yield	>95%	
Radiochemical Purity	>98%	
In Vitro Characterization		
PSMA Binding Affinity (Kd)	$4.88 \times 10^{-11} \text{ M}$	
In Vitro Cytotoxicity ( $\text{IC}_{50}$ in C4-2 cells)	0.114 kBq/mL	
Pharmacokinetics		
Blood concentration at 24h	~5 %ID/g	
Peak Tumor Accumulation	~20 %ID/g (at 5-7 days)	

## Experimental Workflow Diagram

The overall workflow for the synthesis and radiolabeling of Ac-PSMA-trillium is depicted below.



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